1-(2-Chlorobenzyl)-1,4-diazepane

Description

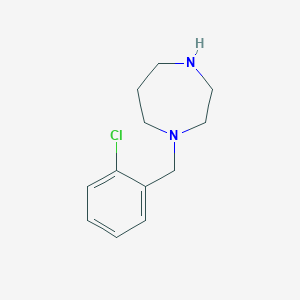

1-(2-Chlorobenzyl)-1,4-diazepane is a seven-membered cyclic amine derivative featuring a chlorobenzyl substituent at the 2-position of the aromatic ring. The 2-chlorobenzyl group introduces steric and electronic effects that may modulate receptor binding affinity, metabolic stability, and pharmacokinetic properties compared to analogs with substituents at other positions (e.g., 3- or 4-chloro) or alternative functional groups (e.g., trifluoromethyl, bromo) .

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMQQFQWZMWCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-1,4-diazepane typically involves the reaction of 2-chlorobenzyl chloride with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-1,4-diazepane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and organic solvents like dichloromethane.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted diazepane derivatives, while oxidation and reduction can produce oxidized or reduced forms of the compound .

Scientific Research Applications

1-(2-Chlorobenzyl)-1,4-diazepane has several scientific research applications:

Medicinal Chemistry: It is studied for its potential use as a pharmacophore in drug design, particularly for its potential anxiolytic and anticonvulsant properties.

Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

Biological Research: It is used in studies to understand its interaction with biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1,4-diazepane involves its interaction with specific molecular targets in the body. It is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to its potential anxiolytic and anticonvulsant effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and biological differences between 1-(2-Chlorobenzyl)-1,4-diazepane and its analogs:

Key Comparative Insights

Substituent Position and Electronic Effects 2-Chlorobenzyl vs. This may affect receptor binding kinetics . Electron-Withdrawing Groups: The trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane enhances electrophilicity, possibly improving synthetic yield (53%) compared to dichlorophenyl derivatives (38%) .

Synthetic Methodology

- Catalysts and Solvents : Most analogs are synthesized via nucleophilic substitution using isopropylamine or similar bases in polar aprotic solvents (e.g., DMF) .

- Purification : Alumina or silica-based chromatography is common, though recrystallization (e.g., HCl salt formation) is employed for salts .

Biological Activity Receptor Selectivity: The 3-chlorophenyl-pyrazole derivative (Ki < 10 nM for 5-HT7R) demonstrates that substituent bulk and aromaticity enhance selectivity over other serotonin receptors . Multitarget Potential: The 4-chlorophenyl analog (Compound 26) exhibits dual activity at dopamine and serotonin receptors, suggesting broader therapeutic utility in neurological disorders .

Halogenation and Pharmacokinetics

- Bromo- and fluoro-substituted analogs (e.g., 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane) are explored for radiopharmaceutical applications due to their stability and imaging compatibility .

Biological Activity

1-(2-Chlorobenzyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of 2-chlorobenzyl chloride with homopiperazine. The following table summarizes a common synthetic route:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 2-Chlorobenzyl chloride + Homopiperazine | Anhydrous conditions, heat | This compound |

| 2 | Purification | Column chromatography | Pure compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit inhibitory effects on certain enzymes and receptors involved in cellular signaling pathways.

- Target Enzymes : Preliminary studies suggest that this compound may inhibit serine/threonine kinases, which play crucial roles in cell proliferation and survival.

- Pathways Affected : The compound's action may disrupt the MAPK/ERK signaling pathway, leading to altered cellular responses such as reduced proliferation and increased apoptosis in cancer cells .

Biological Activity and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives. Notable findings include:

- Anticancer Activity : In a study assessing various diazepane derivatives for anticancer properties, compounds similar to this compound showed significant cytotoxic effects against B-cell leukemic cell lines. For instance, derivatives containing a carboxamide moiety demonstrated an IC50 value of 18 µM .

- Neuropharmacological Effects : Research indicates that diazepane derivatives may also interact with sigma receptors, which are implicated in neuropharmacology. This interaction could lead to potential applications in treating neurological disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its bioavailability and therapeutic potential. Factors influencing its pharmacokinetics include:

- Solubility : The compound's solubility in biological fluids can affect absorption rates.

- Stability : Stability under physiological conditions is essential for maintaining effective concentrations in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.